4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid
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Overview
Description
4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid is an organic compound with a molecular formula of C13H17NO3 It is characterized by the presence of a butyric acid moiety attached to a 2,4-dimethylphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid typically involves the reaction of 2,4-dimethylaniline with butyric anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-Dimethylaniline} + \text{Butyric anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl-acetic acid
- 2,4-Dimethylphenylacetic acid
- 2,4-Dimethylaniline
Uniqueness
4-(2,4-Dimethyl-phenylcarbamoyl)-butyric acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9-6-7-11(10(2)8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ZVGIRXVQGCSKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC(=O)O)C |
Origin of Product |
United States |
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